![molecular formula C17H13FN2O2 B12877463 [1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl]acetic acid CAS No. 70598-15-1](/img/structure/B12877463.png)
[1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 4-fluorophenyl group and a phenyl group, along with an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)acetic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring Subsequent substitution reactions introduce the 4-fluorophenyl and phenyl groups
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
2-(1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-(1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-(1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
2-Fluorophenylacetic acid: A related compound with a similar structure but lacking the pyrazole ring.
4-Fluorophenylacetic acid: Another similar compound used as an intermediate in the production of fluorinated anesthetics.
Uniqueness
2-(1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)acetic acid is unique due to the presence of both the pyrazole ring and the acetic acid moiety, which confer distinct chemical and biological properties
特性
CAS番号 |
70598-15-1 |
|---|---|
分子式 |
C17H13FN2O2 |
分子量 |
296.29 g/mol |
IUPAC名 |
2-[1-(4-fluorophenyl)-3-phenylpyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C17H13FN2O2/c18-14-6-8-15(9-7-14)20-11-13(10-16(21)22)17(19-20)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,21,22) |
InChIキー |
IATZOGIYRUCVGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CC(=O)O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


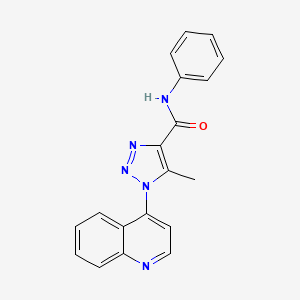
![1,6-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12877392.png)
![(5E)-5-[(4-Aminophenyl)imino]-7-iodoquinolin-8(5H)-one](/img/structure/B12877396.png)
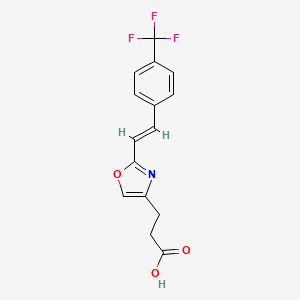
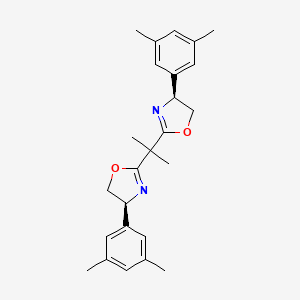


![1-(7-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877443.png)
![2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12877444.png)
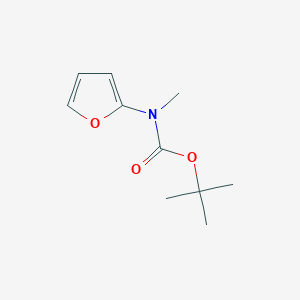
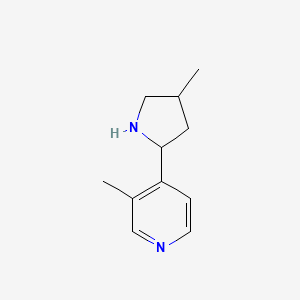
![2-(Aminomethyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B12877485.png)


